7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one belongs to the class of fused polyheterocyclic systems, combining pyridine, triazole, and pyrimidinone moieties. Its structure features:
- A 2-methyl group at position 2 of the pyrido-triazolo-pyrimidinone core.
- A 7-substituted ethyl chain terminating in a 1H-imidazol-4-yl group, introducing a nitrogen-rich heterocyclic substituent.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolotriazolopyrimidines and pyrido-pyrimidinones) are associated with diverse bioactivities, including antimicrobial and kinase inhibitory properties . The imidazole moiety may enhance binding to biological targets due to its role in hydrogen bonding and metal coordination .
Properties
IUPAC Name |
11-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c1-9-18-14-16-7-11-12(21(14)19-9)3-5-20(13(11)22)4-2-10-6-15-8-17-10/h3,5-8H,2,4H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYIYBCQCJLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound belonging to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. This compound features a unique structural framework that integrates multiple heterocyclic components, which contributes to its diverse biological activities and potential applications in medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- Pyrido-triazolo-pyrimidine core : This core is known for its interaction with various biological targets.
- Imidazole moiety : The presence of the imidazole ring enhances the compound's affinity for certain biological receptors.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. Its interactions with biological targets suggest potential therapeutic effects. Notably:
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Properties : It may possess antimicrobial activity due to its structural components that can interact with microbial enzymes and receptors.
Research indicates that the compound may influence cellular signaling pathways by binding to specific enzymes or receptors. This binding can modulate their activity, leading to various biological outcomes such as:
- Inhibition of cancer cell growth
- Disruption of microbial metabolism
Table 1: Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Imidazole ring | Anticancer and antimicrobial | Contains both imidazole and triazole moieties |
| 7-[2-(1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | Indole group | Anticancer potential | Features an indole instead of an imidazole |
Case Studies
- Anticancer Studies : In vitro tests have demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. For example:
- A study reported a reduction in cell viability by over 70% in A431 vulvar epidermal carcinoma cells when treated with this compound at specific concentrations.
- Antimicrobial Evaluation : Another study assessed the compound's effectiveness against common bacterial strains. Results indicated a notable inhibition of bacterial growth at low micromolar concentrations.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Physicochemical Properties: The imidazole-ethyl chain in the target compound contrasts with the 7-amino group in ’s analog, suggesting differences in solubility and hydrogen-bonding capacity . Piperazine and isopropyl substituents () highlight the trade-off between polar (piperazine) and nonpolar (isopropyl) functional groups in drug design .
Isomerization Potential: Pyrazolotriazolopyrimidines () undergo isomerization under varying conditions, which may apply to the target compound’s triazolo-pyrimidinone core. Such behavior could influence stability and conformational flexibility .
Research Findings and Limitations
- Synthetic Challenges : emphasizes the complexity of synthesizing fused triazolopyrimidines, requiring precise control of reaction conditions to avoid isomerization .
- Data Gaps : Molecular weight and explicit bioactivity data for the target compound are absent in the evidence, necessitating further experimental validation.
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolopyrimidine core of this compound?
The triazolopyrimidine core is typically synthesized via multi-step condensation and cyclization reactions . A common approach involves:
- Step 1 : Condensation of pyrazole or imidazole derivatives with substituted pyrimidines or pyridines under acidic or basic conditions to form intermediate fused rings .
- Step 2 : Cyclization using catalysts (e.g., KCO) in polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures (80–120°C) to finalize the bicyclic structure .
- Key Example : A related triazolopyrimidine synthesis involves refluxing precursors in ethanol for 6 hours, followed by recrystallization to isolate the product .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks (e.g., distinguishing imidazole CH groups at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H] peak for CHNO at m/z 334.12) .
- X-ray Crystallography : For unambiguous 3D structural determination if single crystals are obtainable .
Advanced: How can reaction conditions be optimized to enhance yield in the final cyclization step?
Optimization strategies include:
- Solvent Selection : Use DMF or acetonitrile to stabilize transition states and improve solubility of intermediates .
- Catalyst Screening : Test bases (e.g., KCO, DBU) or Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C over 2 hours) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, eluent: CHCl/MeOH 9:1) or recrystallization (ethanol/water) for high-purity isolation .
Advanced: What methodologies address discrepancies between in vitro and in vivo biological activity data?
Contradictions may arise due to:
- Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess rapid degradation .
- Bioavailability Limitations : Use logP/logD measurements (HPLC) to evaluate hydrophilicity; modify substituents (e.g., imidazole ethyl group) to enhance membrane permeability .
- Off-Target Effects : Conduct selectivity profiling (kinase panels, GPCR assays) to identify unintended interactions .
Advanced: How does the imidazole moiety influence structure-activity relationships (SAR)?
The imidazole group contributes to:
- Target Binding : Acts as a hydrogen-bond donor/acceptor with enzymes (e.g., kinase ATP-binding pockets). SAR studies on analogs show that alkylation at the imidazole N-position reduces potency, while ethyl substitution improves solubility .
- Pharmacokinetics : Imidazole’s basicity (pK ~6.5) enhances solubility at physiological pH but may increase hepatic clearance. Compare analogs with pyrazole or triazole replacements to validate imidazole’s role .
Advanced: What computational approaches are used to predict binding modes and optimize interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Focus on imidazole’s coordination with Mg ions in ATP-binding sites .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational stability of the pyrido-triazolo-pyrimidine core in aqueous environments .
- QSAR Modeling : Train models on analogs’ IC data to prioritize substituents (e.g., methyl at position 2 vs. chloro) for synthesis .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
- Storage : Store at –20°C in anhydrous DMSO (sealed under N) to prevent hydrolysis of the triazole ring .
- pH Sensitivity : Avoid buffers with pH >8, which may degrade the pyrimidinone moiety. Confirm stability via HPLC over 24 hours in PBS (pH 7.4) .
Advanced: How can researchers design analogs to probe the role of the pyrido-triazolo-pyrimidine scaffold?
- Core Modifications : Synthesize derivatives with fused quinazoline or pyrazolo-pyridine cores to assess scaffold rigidity .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at position 2 to evaluate steric and electronic effects on binding .
- Biological Testing : Compare inhibitory activity (IC) across analogs in enzyme assays (e.g., tyrosine kinase inhibition) to map SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
